甲基 3-乙酰基-1H-吲哚-5-羧酸甲酯

描述

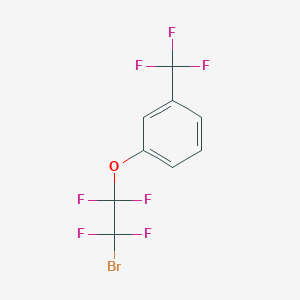

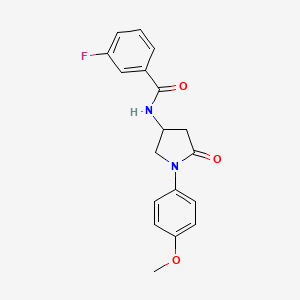

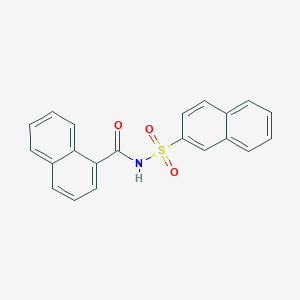

"Methyl 3-acetyl-1H-indole-5-carboxylate" is a chemical compound belonging to the indole family, characterized by its unique molecular structure that incorporates both acetyl and carboxylate functional groups. This compound serves as a versatile intermediate in the synthesis of a wide range of heterocyclic compounds, owing to the reactivity of its functional groups and the stability provided by the indole core.

Synthesis Analysis

Synthesis of methyl 3-acetyl-1H-indole-5-carboxylate involves several key steps, including regioselective dibromination, metal-assisted intramolecular C-N cyclization, and oxidative heterocyclization. For instance, the regioselective dibromination of methyl indole-3-carboxylate with bromine in acetic acid yields methyl 5,6-dibromoindole-3-carboxylate, demonstrating the compound's synthesis versatility (Parsons et al., 2011).

Molecular Structure Analysis

A comprehensive analysis of the molecular structure of methyl 1H-indol-5-carboxylate has been reported using density functional theory. This analysis includes investigations into ground state geometry, molecular properties, electronic structure, and the effects of solvents on optimized geometry and inter-molecular hydrogen bonding (Srivastava et al., 2017).

Chemical Reactions and Properties

Functionalization of methyl 3-acetyl-5-[(methoxycarbonyl)amino]-2-methyl-1H-indole-1-carboxylate through oxidative heterocyclization and condensation with o-phenylenediamine showcases the compound's chemical reactivity and its potential in yielding novel heterocyclic derivatives (Velikorodov et al., 2016).

Physical Properties Analysis

The synthesis, structural evaluation, and characterization of derivatives of methyl indole-3-carboxylate, such as 5-methyl-6-acetyl substituted indole, provide insights into the compound's physical properties, including its crystal structures and hydrogen bonding patterns (Kukuljan et al., 2016).

Chemical Properties Analysis

The chemical properties of methyl 3-acetyl-1H-indole-5-carboxylate can be further understood through the study of its derivatives and their reactions, including N-acetylation reactions and the synthesis of biologically relevant molecules. These studies elucidate the compound's reactivity and potential applications in the synthesis of complex heterocyclic compounds (Dzygiel et al., 2004).

科学研究应用

吲哚合成和分类

吲哚衍生物,如3-乙酰基-1H-吲哚-5-羧酸甲酯,是通过多种方法合成的,包括费歇尔、巴托利和比施勒吲哚合成法。这些方法对于构建吲哚核心结构至关重要,这对于开发具有独特性能的药物和材料至关重要。Taber和Tirunahari(2011)对吲哚合成进行了全面回顾,概述了九种战略方法,对所有吲哚合成进行分类,这对于开发具有潜在应用于药物发现和材料科学的新吲哚化合物至关重要(Taber & Tirunahari, 2011)。

植物中的植物褪黑激素和吲哚衍生物

吲哚衍生物在植物生物学中也起着重要作用。例如,褪黑激素,一种吲哚胺,已在各种植物物种中被发现,这表明这些化合物在植物中合成并被吸收。它们的功能范围从充当抗氧化剂或生长促进剂到协调光周期反应和调节植物生殖生理(Paredes et al., 2009)。

DNA 甲基转移酶抑制剂

对DNA甲基化这一关键的表观遗传过程的研究已经确定吲哚衍生物作为潜在的DNA甲基转移酶抑制剂。这些化合物已经显示出在体外和体内模型中抑制高甲基化、恢复抑制基因表达和产生抗肿瘤效应的潜力,突显了它们在癌症治疗中的潜力(Goffin & Eisenhauer, 2002)。

癌症中的化学保护剂

已经研究了吲哚-3-甲醇(I3C)及其衍生物对癌症的化学保护性质。这些从十字花科蔬菜中提取的化合物已被证明可以调节与癌变相关的酶活性,为癌症预防提供了一种自然途径(Bradlow, 2008)。

肝脏保护

吲哚衍生物,包括I3C及其主要衍生物,已经证明对慢性肝病如病毒性肝炎、脂肪肝和肝细胞癌具有保护作用。这些效应归因于它们调节转录因子、缓解氧化应激和调节与脂质代谢和解毒过程相关的酶的能力,展示了吲哚衍生物在肝病管理中的治疗潜力(Wang et al., 2016)。

安全和危害

未来方向

The future directions of research on methyl 3-acetyl-1H-indole-5-carboxylate could involve the investigation of novel methods of synthesis due to the importance of this significant ring system . Additionally, its application as biologically active compounds for the treatment of various disorders could be further explored .

属性

IUPAC Name |

methyl 3-acetyl-1H-indole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c1-7(14)10-6-13-11-4-3-8(5-9(10)11)12(15)16-2/h3-6,13H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXTFSAFFYUCWCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CNC2=C1C=C(C=C2)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 3-acetyl-1H-indole-5-carboxylate | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

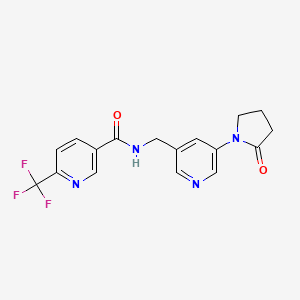

![4-ethoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2489490.png)

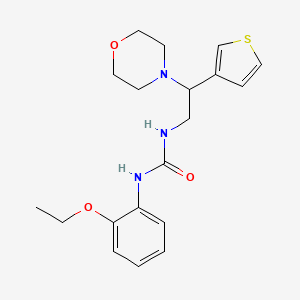

![6-chloro-N-[1-(thiophen-2-yl)ethyl]pyridine-3-carboxamide](/img/structure/B2489493.png)

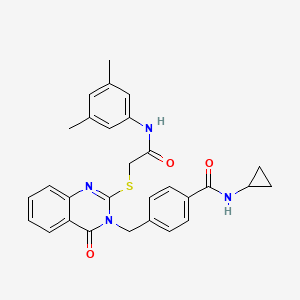

![3-(4-bromophenyl)-3-hydroxy-1-(2-methoxyphenyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2489495.png)